molecular formula C15H14N2O B13998585 2-(dimethylamino)-10H-acridin-9-one CAS No. 27143-65-3

2-(dimethylamino)-10H-acridin-9-one

Cat. No.: B13998585
CAS No.: 27143-65-3
M. Wt: 238.28 g/mol
InChI Key: BOKIPICGONCOGY-UHFFFAOYSA-N
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Description

2-(dimethylamino)-10H-acridin-9-one is an organic compound that belongs to the acridine family. Acridines are known for their wide range of applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a dimethylamino group attached to the acridine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-10H-acridin-9-one typically involves the reaction of acridone with dimethylamine under specific conditions. One common method is the condensation reaction where acridone is treated with dimethylamine in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-10H-acridin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(dimethylamino)-10H-acridin-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.

    Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-10H-acridin-9-one primarily involves its interaction with DNA. The compound intercalates between the base pairs of DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include the DNA double helix and various enzymes involved in DNA processing.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 2-(dimethylamino)-10H-acridin-9-one, known for its basic structure and properties.

    9-aminoacridine: Another derivative of acridine with an amino group at the 9-position, used in similar applications.

    Proflavine: A compound with similar intercalating properties, used as an antiseptic and in biological research.

Uniqueness

This compound is unique due to the presence of the dimethylamino group, which enhances its solubility and interaction with biological molecules. This makes it particularly useful in applications requiring strong DNA binding and fluorescence properties.

Properties

CAS No.

27143-65-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(dimethylamino)-10H-acridin-9-one

InChI

InChI=1S/C15H14N2O/c1-17(2)10-7-8-14-12(9-10)15(18)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3,(H,16,18)

InChI Key

BOKIPICGONCOGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O

Origin of Product

United States

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